2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid
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Overview
Description
2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid is a member of a class of lipodepsinonapeptide molecules secreted by the plant pathogen Pseudomonas syringae. These molecules consist of a closed ring of nine nonribosomally synthesized amino acids bonded to a fatty acid hydrocarbon tail . This compound is known for its antifungal and phytotoxic properties, making it a significant compound in both agricultural and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid is produced nonribosomally by Pseudomonas syringae. The biosynthesis involves the acylation of L-serine with 3-hydroxy-®-dodecanoic acid, followed by the elongation of the peptide backbone through a series of C–N bond formations . The process is catalyzed by a series of enzymes encoded by the sypA, sypS, and sypC synthetase genes .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Pseudomonas syringae under controlled conditions to maximize the yield of the compound. The fermentation process is optimized to ensure the production of high concentrations of this compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions within the molecule, facilitated by reagents such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs of this compound .
Scientific Research Applications
2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and properties of lipodepsinonapeptides.
Biology: this compound is employed in research on plant-pathogen interactions and the mechanisms of plant disease resistance.
Medicine: Due to its antifungal properties, this compound is investigated for its potential use in developing new antifungal drugs.
Industry: It is used in the biocontrol of post-harvest diseases in fruits, helping to reduce crop losses.
Mechanism of Action
2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid exerts its effects by interacting with the plasma membrane of target cells. It can function as a detergent, dissolving plant membranes at high concentrations. Additionally, aggregates of this compound can insert into plant cell membranes and form small pores, leading to the leakage of ions from the cytoplasm. This disrupts the electrolyte balance within the cell, ultimately causing cell death and lysis .
Comparison with Similar Compounds
2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid is part of a larger family of cyclic lipodepsinonapeptides produced by Pseudomonas syringae. Similar compounds include:
Syringopeptins: These are larger cyclic lipodepsipeptides with similar antifungal properties but differ in their amino acid composition and fatty acid chains.
Syringostatins: These compounds share a similar structure but have different biological activities and target different pathogens.
Pseudomycins: These are another class of lipodepsinonapeptides with distinct structural features and biological functions.
This compound is unique due to its specific amino acid sequence and the presence of a 3-hydroxydodecanoyl fatty acyl tail, which contribute to its potent antifungal activity and ability to form ion channels in membranes .
Properties
Molecular Formula |
C53H85ClN14O17 |
---|---|
Molecular Weight |
1225.8 g/mol |
IUPAC Name |
2-[(3S,6R,9Z,12S,15S,18S,21S,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-12-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-46(77)31(14-4-2)61-47(78)35(24-29-15-10-9-11-16-29)65-43(74)32(18-13-23-59-53(57)58)62-44(75)33(19-21-55)63-45(76)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h9-11,14-16,30,32-38,40-42,69-71,73H,3-8,12-13,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,75)(H,63,76)(H,64,79)(H,65,74)(H,66,80)(H,67,81)(H,68,77)(H,82,83)(H4,57,58,59)/b31-14-/t30?,32-,33-,34-,35-,36-,37-,38+,40-,41+,42?/m0/s1 |
InChI Key |
YMFYPHGOLKNWQN-WMJMADPPSA-N |
SMILES |
CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CCC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |
Isomeric SMILES |
CCCCCCCCC(CC(=O)N[C@H]1COC(=O)[C@@H](NC(=O)[C@H](NC(=O)/C(=C/CC)/NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)[C@@H](CCl)O)O |
Canonical SMILES |
CCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CCC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |
Synonyms |
syringomycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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